3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Overview
Description
3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazinone core substituted with a bromophenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 1-methyl-1,2-dihydropyrazin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Coupling Reaction: The key step involves the coupling of 4-bromophenol with 1-methyl-1,2-dihydropyrazin-2-one under heating conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-tumor properties.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The bromophenoxy group can interact with proteins or enzymes, potentially inhibiting their activity. The pyrazinone core may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a bromine atom on the phenol ring.
1-Methyl-1,2-dihydropyrazin-2-one: The core structure without the bromophenoxy substitution.
Uniqueness
3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is unique due to the combination of the bromophenoxy group and the pyrazinone core. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenoxy)-1-methylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-7-6-13-10(11(14)15)16-9-4-2-8(12)3-5-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAFHDLJLGIIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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